molecular formula C9H8O3 B092130 2-(4-Methoxyphenyl)-2-oxoacetaldehyde CAS No. 1076-95-5

2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Cat. No. B092130
Key on ui cas rn: 1076-95-5
M. Wt: 164.16 g/mol
InChI Key: LNZBSIXPXJKKDF-UHFFFAOYSA-N
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Patent
US04159375

Procedure details

A solution of 9.1 g. of p-methoxyphenylglyoxal, 6.7 g. of 3,4-diamino-4H-1,2,4-triazole and 4.1 g. of sodium acetate in 90 ml. of 67% acetic acid is heated on a steam bath for 1/2 hour. Water is added and heating is continued until crystals separate. The mixture is cooled and filtered. The precipitate is washed with water, ethanol and then hexane giving the desired product as yellow plates, m.p. 282.5°-284.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([CH:11]=O)=O)=[CH:5][CH:4]=1.[NH2:13][C:14]1[N:18]([NH2:19])[CH:17]=[N:16][N:15]=1.C([O-])(=O)C.[Na+].C(O)(=O)C>O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:11]=[N:19][N:18]3[CH:17]=[N:16][N:15]=[C:14]3[N:13]=2)=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=O)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NN=CN1N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
separate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The precipitate is washed with water, ethanol

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C1=NC=2N(N=C1)C=NN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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